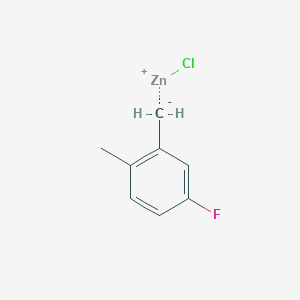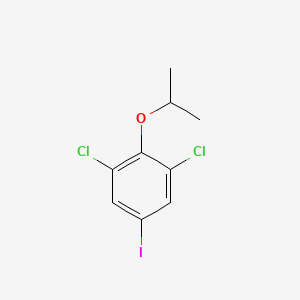
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline is an organic fluorinated compound with the molecular formula C9H10F4NO It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and the hydrogen atoms in the ethoxy group are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with methylating agents. One common method is the methylation of 3-(1,1,2,2-tetrafluoroethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)aniline: A precursor in the synthesis of N-Methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a methyl group and a tetrafluoroethoxy group, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
1233518-27-8 |
|---|---|
Fórmula molecular |
C9H9F4NO |
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
N-methyl-3-(1,1,2,2-tetrafluoroethoxy)aniline |
InChI |
InChI=1S/C9H9F4NO/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8,14H,1H3 |
Clave InChI |
YCDGXANGGAGYPV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CC=C1)OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)


![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)
![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)
![2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside](/img/structure/B13904647.png)



![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)

